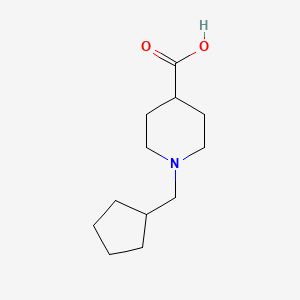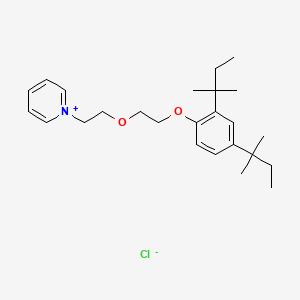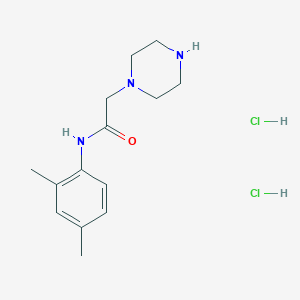
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid (CPMPC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMPC is a piperidine derivative and belongs to the class of psychoactive drugs known as dissociative anesthetics.
Applications De Recherche Scientifique
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it useful in the study of glutamate-mediated neurotransmission. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has also been used to study the effects of dissociative anesthetics on learning and memory, as well as their potential therapeutic applications in treating depression and anxiety disorders.
Mécanisme D'action
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid acts as an NMDA receptor antagonist, which means that it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of glutamate-mediated neurotransmission, which is important for learning and memory. By blocking the activity of the NMDA receptor, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can produce dissociative and anesthetic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid include dissociation, anesthesia, and analgesia. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces a dissociative state in which the individual feels detached from their surroundings and experiences altered perceptions of reality. It also produces anesthesia, which is a loss of sensation and consciousness. Finally, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces analgesia, which is a reduction in pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid in lab experiments is its potency as an NMDA receptor antagonist. This makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid also has limitations, such as its potential for abuse and its potential to produce adverse side effects, including hallucinations, delirium, and psychosis.
Orientations Futures
There are several future directions for research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid. One direction is to study its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to investigate its effects on learning and memory, and its potential to enhance cognitive function. Finally, researchers could explore the development of new analogs of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid that have improved pharmacological properties and reduced side effects.
Conclusion
In conclusion, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid is a synthetic compound that has potential applications in scientific research. Its potency as an NMDA receptor antagonist makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, its potential for abuse and adverse side effects must be taken into account. Future research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid could lead to new insights into the treatment of depression and anxiety disorders, as well as the development of new analogs with improved pharmacological properties.
Méthodes De Synthèse
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can be synthesized using a multistep process that involves the reaction of piperidine with cyclopentanone, followed by the oxidation of the resulting product with potassium permanganate. The final step involves the reaction of the oxidized product with chloroacetic acid to yield 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid.
Propriétés
IUPAC Name |
1-(cyclopentylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-5-7-13(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUKUHOXHWCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-prop-2-enylthiourea](/img/structure/B7452282.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)

![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B7452323.png)

![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)